An In-depth Technical Guide to (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and reactive properties of (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride. As a key building block in medicinal chemistry, a thorough understanding of this compound's characteristics is paramount for its effective application in the synthesis of novel therapeutic agents. This document synthesizes available data to offer field-proven insights and detailed methodologies for researchers in drug discovery and development.
Compound Identification and Core Properties
(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride is a heterocyclic compound featuring a 1,3,4-oxadiazole ring substituted with a methyl and a methanamine hydrochloride group. The 1,3,4-oxadiazole moiety is a well-established bioisostere for carboxylic acids and amides, often incorporated into drug candidates to enhance metabolic stability and improve pharmacokinetic profiles.[1] The primary amine functionality provides a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride
| Property | Value | Source(s) |
| CAS Number | 612511-96-3 | [2] |
| Molecular Formula | C₄H₈ClN₃O | [2] |
| Molecular Weight | 149.58 g/mol | [2] |
| Appearance | White to yellowish-orange tan solid | Inferred from supplier data |
| Melting Point | Not explicitly reported. For the analogous 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine, the melting point is 174.63 °C (onset).[3] | |
| Solubility | Insoluble in water and n-hexane. Good solubility in tetrahydrofuran, dimethylformamide, methanol, ethanol, isopropanol, and dimethyl sulfoxide (based on the tolyl-analogue).[3][4] | |
| Storage | Store at 0-8°C in a dry, sealed place. | Inferred from supplier data |
Spectroscopic Characterization
While specific spectra for the title compound are not publicly available, data from the closely related compound, 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine, provides valuable insights into the expected spectral features.[3][4]
Expected ¹H NMR Spectral Data (in DMSO-d₆):
-
-CH₃ group: A singlet around δ 2.4-2.6 ppm.
-
-CH₂-NH₂ group: A singlet around δ 4.0-4.5 ppm.
-
-NH₂ protons: A broad singlet, the chemical shift of which will be concentration and temperature-dependent.
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
-
-CH₃ carbon: A signal in the aliphatic region, estimated around δ 10-15 ppm.
-
-CH₂- carbon: A signal around δ 40-50 ppm.
-
Oxadiazole ring carbons (C2 and C5): Two signals in the aromatic region, typically between δ 160-170 ppm.[3][5]
Expected FTIR Spectral Data:
-
N-H stretch (primary amine): Two bands in the region of 3300-3500 cm⁻¹.
-
C-H stretch (aliphatic): Bands around 2850-3000 cm⁻¹.
-
C=N stretch (oxadiazole ring): A sharp band around 1620-1650 cm⁻¹.[3]
-
C-O-C stretch (oxadiazole ring): A strong band in the region of 1020-1050 cm⁻¹.[3]
Expected Mass Spectrometry Data:
-
The mass spectrum is expected to show a molecular ion peak corresponding to the free base (C₄H₇N₃O) at m/z 113.06.
Synthesis and Experimental Protocols
The synthesis of (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride can be approached through a multi-step process, likely starting from acetic hydrazide. A plausible synthetic route is outlined below, based on established methods for the formation of 2,5-disubstituted 1,3,4-oxadiazoles.[6][7]
Proposed Synthetic Pathway
Caption: Proposed synthesis of (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on the synthesis of a similar compound, 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine, and should be optimized for the specific target molecule.[3][4]
Step 1: Synthesis of 2-Amino-5-methyl-1,3,4-oxadiazole
-
Suspend 2-acetylhydrazinecarboxamide (1 equivalent) in dimethoxyethane.
-
Add phosphorus oxychloride (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 70°C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
To the residue, add water and ethyl acetate, then neutralize the aqueous phase to pH 8 with sodium carbonate.
-
Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-methyl-1,3,4-oxadiazole.[6]
Step 2: Conversion to (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the free base, (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine, in a suitable solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum.
Chemical Reactivity and Stability
The reactivity of (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride is primarily governed by the 1,3,4-oxadiazole ring and the primary amine functionality.
Reactivity of the 1,3,4-Oxadiazole Ring
The 1,3,4-oxadiazole ring is an electron-deficient heterocycle, which makes it generally resistant to electrophilic substitution. However, the carbon atoms of the ring are susceptible to nucleophilic attack, which can lead to ring-opening reactions under harsh conditions. The ring is thermally stable.
Reactivity of the Aminomethyl Group
The primary amine of the methanamine substituent is a key site for chemical modification. It can undergo a variety of reactions common to primary amines, including:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
-
Formation of Schiff Bases: Condensation with aldehydes or ketones.
These reactions provide a versatile platform for the elaboration of the core structure into a diverse library of compounds for drug discovery.[8]
Caption: Key reactions of the aminomethyl group.
Stability and Storage
The hydrochloride salt form enhances the stability and handling of the compound compared to the free base. It should be stored in a cool, dry, and well-sealed container to prevent degradation from moisture and atmospheric components.
Applications in Drug Discovery and Development
Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[7][9] (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride serves as a crucial starting material for the synthesis of novel compounds with potential therapeutic applications. The ability to readily modify the primary amine allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Conclusion
(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride is a valuable and versatile building block for medicinal chemistry and drug development. Its combination of a metabolically stable 1,3,4-oxadiazole core and a reactive primary amine functionality makes it an attractive starting point for the synthesis of new chemical entities. While some of its physical and chemical properties are not yet fully characterized in the public domain, this guide provides a solid foundation based on available data and analogies to closely related structures. Further experimental investigation is warranted to fully elucidate the properties of this important compound.
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Shimoga, G., Shin, E.-J., & Kim, S.-Y. (2018). 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. Molbank, 2018(3), M1014. [Link]
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(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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(5-Methyl-1,2,4-Oxadiazol-3-Yl)Methanamine Hydrochloride. (n.d.). Chemsrc.com. Retrieved January 18, 2026, from [Link]
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